Antidepressant agent 6

Descripción

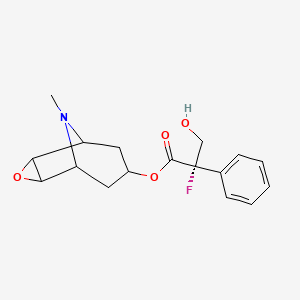

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H20FNO4 |

|---|---|

Peso molecular |

321.34 g/mol |

Nombre IUPAC |

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2-fluoro-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H20FNO4/c1-19-12-7-11(8-13(19)15-14(12)23-15)22-16(21)17(18,9-20)10-5-3-2-4-6-10/h2-6,11-15,20H,7-9H2,1H3/t11?,12?,13?,14?,15?,17-/m1/s1 |

Clave InChI |

INAVYUWHDZMESX-VSIZIWLYSA-N |

SMILES isomérico |

CN1C2CC(CC1C3C2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)F |

SMILES canónico |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Esketamine (Antidepressant Agent 6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esketamine, the (S)-enantiomer of ketamine, is a rapid-acting antidepressant approved for treatment-resistant depression (TRD) and major depressive disorder with suicidal ideation.[1][2] Its primary mechanism of action involves non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system.[3][4] This action initiates a cascade of downstream signaling events, leading to enhanced neurotrophic signaling, restoration of synaptic function, and ultimately, a rapid antidepressant effect.[5][6] This guide provides a detailed overview of esketamine's mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the key signaling pathways.

Primary Mechanism of Action: NMDA Receptor Antagonism

Esketamine's principal pharmacological action is the blockade of the NMDA receptor, an ionotropic glutamate (B1630785) receptor.[5] It binds to the phencyclidine (PCP) site within the NMDA receptor channel, preventing the influx of calcium ions and thereby modulating glutamate neurotransmission.[4] Esketamine exhibits a higher affinity for the NMDA receptor compared to its (R)-enantiomer, arketamine, making it a more potent NMDA receptor antagonist.[2][5]

The prevailing hypothesis suggests that esketamine preferentially inhibits NMDA receptors on GABAergic interneurons.[6] This inhibition leads to a disinhibition of pyramidal neurons, resulting in a surge of glutamate release.[7] The increased glutamate then preferentially activates another type of glutamate receptor, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[5]

Downstream Signaling Cascades

The activation of AMPA receptors triggers several crucial downstream signaling pathways that are believed to mediate the rapid antidepressant effects of esketamine.

Brain-Derived Neurotrophic Factor (BDNF) Signaling

AMPA receptor activation leads to an increase in the release of Brain-Derived Neurotrophic Factor (BDNF).[5][6] BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[3] In individuals with depression, BDNF levels in the prefrontal cortex and hippocampus are often decreased.[5] Esketamine's ability to rapidly increase BDNF production is thought to be a critical step in its therapeutic action.[6]

Mammalian Target of Rapamycin (B549165) (mTOR) Signaling

The increase in BDNF further activates the mammalian target of rapamycin (mTOR) signaling pathway.[7][8] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[9] Activation of mTORC1 signaling, in particular, is thought to promote the synthesis of synaptic proteins, leading to synaptogenesis and the restoration of neural circuits that are impaired in depression.[7][9] The antidepressant effects of esketamine can be blocked by mTORC1 inhibitors like rapamycin, highlighting the importance of this pathway.[8]

Quantitative Data

The following tables summarize key quantitative data related to esketamine's pharmacology and clinical efficacy.

Table 1: Receptor Binding Profile of Esketamine

| Receptor | Affinity (Ki) | Notes |

| NMDA Receptor | High (2-3 fold higher than R-ketamine)[2][4] | Primary target for antidepressant action. |

| Mu (μ), Kappa (κ), Delta (δ) Opioid Receptors | Low (10-20 fold weaker than to NMDA receptors)[4] | The role in antidepressant effects is debated.[4] |

| Sigma Receptors | Not significant[1] | In contrast to arketamine. |

| Dopamine Transporter | 8-fold higher inhibition than arketamine[1] |

Table 2: Clinical Efficacy of Intranasal Esketamine in Treatment-Resistant Depression

| Study | Dosage | Primary Endpoint | Results |

| Phase 3, Randomized Withdrawal Study[10] | 56 mg or 84 mg + oral antidepressant | Time to relapse | 51% reduction in relapse risk for patients in remission; 70% reduction for patients with a response.[10] |

| TRANSFORM-2[11] | Flexible-dose + new oral antidepressant | Change in MADRS score at day 28 | Statistically significant improvement compared to placebo. |

| ASPIRE-1 & ASPIRE-2[1] | Esketamine + oral antidepressant | Change in MADRS score at 24 hours | Significant reduction in MADRS scores compared to placebo (-15.9 and -16.0 vs -12.0 and -12.2).[1] |

| Phase 4 Monotherapy Trial (NCT04599855)[12][13] | 56 mg or 84 mg | Change in MADRS score at day 28 | Significant reduction in MADRS scores vs. placebo (LS mean difference: -5.1 for 56 mg, -6.8 for 84 mg).[12][13] |

| SUSTAIN-3 (Long-term extension)[14][15] | Intermittent dosing + oral antidepressant | Change in MADRS score | Initial improvement during induction was generally maintained long-term.[14][15] |

Experimental Protocols

NMDA Receptor Binding Assay

-

Objective: To determine the binding affinity of esketamine for the NMDA receptor.

-

Method: Radioligand binding assays are commonly employed.[16]

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing NMDA receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand that binds to the PCP site of the NMDA receptor (e.g., [3H]MK-801 or [3H]TCP).

-

Competition: Increasing concentrations of esketamine are added to compete with the radioligand for binding.

-

Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using a scintillation counter.

-

Data Analysis: The concentration of esketamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

-

Assessment of mTOR Signaling

-

Objective: To evaluate the effect of esketamine on the activation of the mTOR signaling pathway.

-

Method: Western blotting is a standard technique.[17]

-

Sample Preparation: Cells or brain tissue from animals treated with esketamine or a control are lysed to extract proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of key mTOR pathway proteins (e.g., p-mTOR, p-p70S6K, p-4E-BP1) and total protein levels as a control.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting light signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of mTOR pathway activation.

-

Visualizations

Caption: Esketamine's primary mechanism of action.

Caption: Workflow for assessing mTOR pathway activation.

Caption: Logical flow of esketamine's antidepressant action.

Conclusion

Esketamine represents a significant advancement in the treatment of depression, primarily through its novel mechanism of action centered on the glutamatergic system. By antagonizing the NMDA receptor, it initiates a cascade of events that ultimately leads to enhanced neuroplasticity and a rapid alleviation of depressive symptoms. Further research into the nuances of its downstream signaling pathways will continue to refine our understanding of this important therapeutic agent and may pave the way for the development of even more effective and targeted antidepressants.

References

- 1. Esketamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mcleanntc.com [mcleanntc.com]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. Esketamine: new hope for the treatment of treatment-resistant depression? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychscenehub.com [psychscenehub.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The mTOR signaling pathway in the prefrontal cortex is compromised in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of Esketamine Nasal Spray Plus Oral Antidepressant Treatment for Relapse Prevention in Patients With Treatment-Resistant Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Esketamine for treatment‑resistant depression: A review of clinical evidence (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. More evidence for esketamine monotherapy in treatment-resistant depression | epocrates [epocrates.com]

- 13. Esketamine Monotherapy in Adults With Treatment-Resistant Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Safety and efficacy with esketamine in treatment-resistant depression: long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 17. mTORC1 Signaling Pathway Mediates Chronic Stress-Induced Synapse Loss in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis Pathway of Sertraline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core industrial synthesis pathway for Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used as an antidepressant. The document details the primary synthetic route, including key transformations, quantitative data, and detailed experimental protocols.

Introduction

Sertraline, chemically known as (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, is a crucial pharmaceutical agent for treating depression and anxiety-related disorders.[1] Its synthesis involves the creation of two stereocenters, making stereoselectivity a critical aspect of its manufacturing process. The most common industrial synthesis begins with the formation of a key tetralone intermediate, followed by reductive amination and chiral resolution.[2][3] This guide focuses on this commercially significant pathway.

Overall Synthesis Pathway

The industrial production of Sertraline is a multi-step process that can be summarized into four primary stages:

-

Stage 1: Friedel-Crafts Synthesis of Sertralone: Formation of the key intermediate, racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (also known as sertralone).

-

Stage 2: Imine Formation: Condensation of sertralone with methylamine (B109427) to form the corresponding N-methyl imine (Schiff base).

-

Stage 3: Diastereoselective Reduction: Reduction of the imine to produce the racemic cis-amine, (±)-cis-Sertraline.

-

Stage 4: Chiral Resolution: Separation of the desired (1S,4S)-enantiomer from the racemic mixture using a chiral resolving agent, typically D-(-)-mandelic acid.

The following diagram illustrates this overarching chemical manufacturing route.

References

In-Vitro Screening of Antidepressant Agent 6 (S-3a): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antidepressant agent 6, identified as the compound S-3a, is a promising lead candidate in the development of novel therapeutics for depressive disorders. Preclinical in-vivo studies have indicated its potential as a potent and sustained antidepressant agent.[1][2][3] The primary mechanism of action of this compound is understood to be the antagonism of the muscarinic M1 acetylcholine (B1216132) receptor (M1R), which in turn leads to an elevation of Brain-Derived Neurotrophic Factor (BDNF) levels.[1][2][3] This technical guide provides a comprehensive overview of the in-vitro screening cascade for a compound with this profile, detailing the necessary experimental protocols and data presentation formats.

While specific in-vitro quantitative binding and functional assay data for this compound (S-3a) is not publicly available, this guide will utilize illustrative data from well-characterized M1 receptor antagonists to provide a representative framework for its in-vitro pharmacological assessment.

Core In-Vitro Screening Strategy

The in-vitro screening of a novel antidepressant candidate like this compound involves a multi-tiered approach to characterize its potency, selectivity, and mechanism of action at the molecular and cellular levels. The core components of this strategy include:

-

Primary Screening: Determination of binding affinity to the primary target, the M1 muscarinic receptor.

-

Selectivity Profiling: Assessment of binding affinity against other muscarinic receptor subtypes and a panel of other relevant CNS targets to determine the selectivity profile.

-

Functional Activity: Characterization of the antagonist activity at the M1 receptor through cellular functional assays.

-

Mechanism of Action Confirmation: In-vitro assays to confirm the downstream effect on BDNF expression and release.

Data Presentation: In-Vitro Pharmacology Profile

Quantitative data from in-vitro assays should be systematically organized to allow for clear interpretation and comparison. The following tables provide a template for presenting the pharmacological data for a compound like this compound.

Table 1: Muscarinic Receptor Binding Affinity

This table summarizes the binding affinity of the test compound for the five muscarinic receptor subtypes (M1-M5). Data is typically presented as the inhibition constant (Ki), derived from radioligand binding competition assays. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Test Compound Kᵢ (nM) | Reference Compound Kᵢ (nM) (e.g., Pirenzepine) |

| M1 | [³H]-N-Methylscopolamine | Data not available for S-3a | 8.0 |

| M2 | [³H]-N-Methylscopolamine | Data not available for S-3a | 200 |

| M3 | [³H]-N-Methylscopolamine | Data not available for S-3a | 50 |

| M4 | [³H]-N-Methylscopolamine | Data not available for S-3a | 20 |

| M5 | [³H]-N-Methylscopolamine | Data not available for S-3a | 100 |

Table 2: Functional Antagonist Potency at Muscarinic Receptors

This table presents the functional antagonist potency of the test compound, typically measured as the half-maximal inhibitory concentration (IC₅₀) in a cellular assay that measures receptor-mediated signaling (e.g., calcium mobilization).

| Receptor Subtype | Functional Assay | Test Compound IC₅₀ (nM) | Reference Compound IC₅₀ (nM) (e.g., Pirenzepine) |

| M1 | Calcium Mobilization | Data not available for S-3a | 15 |

| M2 | cAMP Inhibition | Data not available for S-3a | >1000 |

| M3 | Calcium Mobilization | Data not available for S-3a | 80 |

| M4 | cAMP Inhibition | Data not available for S-3a | 50 |

| M5 | Calcium Mobilization | Data not available for S-3a | >1000 |

Table 3: Selectivity Profile Against Key CNS Targets

To assess the broader selectivity profile, the compound is screened against a panel of receptors and transporters implicated in the pharmacology of antidepressants and other CNS-active drugs.

| Target | Radioligand | Test Compound Kᵢ (nM) or % Inhibition @ 1µM |

| SERT | [³H]-Citalopram | Data not available for S-3a |

| NET | [³H]-Nisoxetine | Data not available for S-3a |

| DAT | [³H]-WIN 35,428 | Data not available for S-3a |

| 5-HT₁A | [³H]-8-OH-DPAT | Data not available for S-3a |

| 5-HT₂A | [³H]-Ketanserin | Data not available for S-3a |

| D₂ | [³H]-Spiperone | Data not available for S-3a |

| H₁ | [³H]-Pyrilamine | Data not available for S-3a |

| α₁ | [³H]-Prazosin | Data not available for S-3a |

Table 4: In-Vitro Effect on BDNF Levels

This table quantifies the effect of the test compound on the production and release of BDNF from cultured neuronal cells.

| Cell Line | Assay Type | Treatment Concentration (µM) | % Increase in BDNF (vs. Vehicle) |

| SH-SY5Y | ELISA | Data not available for S-3a | |

| Primary Cortical Neurons | HTRF | Data not available for S-3a |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro screening results.

M1 Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human M1 muscarinic receptor.

Materials:

-

Membrane preparations from CHO-K1 cells stably expressing the human M1 receptor.

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).

-

Non-specific binding control: Atropine (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Thaw the M1 receptor membrane preparation on ice.

-

Dilute the membranes in assay buffer to a final concentration of 5-10 µg of protein per well.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 25 µL of 10 µM Atropine (for non-specific binding) or 25 µL of this compound dilution.

-

25 µL of [³H]-NMS (final concentration ~0.5 nM).

-

200 µL of diluted membrane preparation.

-

-

Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Harvest the plate contents onto GF/C filters using a cell harvester.

-

Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

M1 Receptor Functional Antagonism Assay (Calcium Mobilization)

Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the human M1 receptor.

Materials:

-

CHO-K1 cells stably expressing the human M1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Carbachol (B1668302).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescent plate reader with kinetic reading capabilities.

Procedure:

-

Plate the M1-expressing cells in microplates and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.

-

Place the plate in the fluorescent plate reader and initiate kinetic reading.

-

After establishing a stable baseline, add a pre-determined EC₈₀ concentration of carbachol to all wells.

-

Monitor the change in fluorescence intensity over time.

-

Determine the inhibitory effect of this compound on the carbachol-induced calcium response.

-

Calculate the IC₅₀ value using non-linear regression analysis of the concentration-response curve.

BDNF Expression and Release Assay (ELISA)

Objective: To quantify the effect of this compound on the level of BDNF secreted from cultured neuronal cells.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.

-

Cell culture medium and supplements.

-

This compound.

-

Commercial BDNF ELISA kit.

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Culture the neuronal cells in appropriate multi-well plates.

-

Differentiate the cells if necessary (e.g., SH-SY5Y cells with retinoic acid).

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Perform the BDNF ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Adding samples and standards to a microplate pre-coated with an anti-BDNF antibody.

-

Incubating to allow BDNF to bind.

-

Washing the plate.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing.

-

Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

-

Stopping the reaction and measuring the absorbance.

-

-

Generate a standard curve and determine the concentration of BDNF in each sample.

-

Express the results as a percentage increase in BDNF levels compared to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway of this compound

The proposed signaling pathway for this compound involves the antagonism of the M1 muscarinic receptor, which subsequently leads to an increase in BDNF levels and downstream signaling cascades associated with antidepressant effects.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In-Vitro Screening

The following diagram illustrates the logical flow of the in-vitro screening process for this compound.

Caption: Experimental workflow for in-vitro screening.

Conclusion

This technical guide outlines a robust in-vitro screening strategy for the characterization of "this compound" (S-3a) or similar novel antidepressant candidates with a proposed mechanism of M1 receptor antagonism and subsequent BDNF elevation. The detailed experimental protocols and structured data presentation formats provide a framework for the comprehensive evaluation of such compounds in a drug discovery setting. While specific quantitative data for this compound remains to be publicly disclosed, the methodologies and workflows presented here are essential for elucidating its pharmacological profile and advancing its development as a potential new treatment for depression.

References

- 1. Frontiers | A Novel Small Molecule Neurotrophin-3 Analogue Promotes Inner Ear Neurite Outgrowth and Synaptogenesis In vitro [frontiersin.org]

- 2. Inhibiting BDNF/TrkB.T1 receptor improves resiniferatoxin-induced postherpetic neuralgia through decreasing ASIC3 signaling in dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Guide: Blood-Brain Barrier Permeability of Antidepressant Agents

A Case Study on Sertraline (B1200038)

Notice: The compound "Antidepressant agent 6" specified in the topic query is not a recognized scientific identifier. This guide will use the well-characterized antidepressant Sertraline as a representative agent to provide a comprehensive and technically accurate overview of blood-brain barrier (BBB) permeability for this class of drugs.

Introduction

The efficacy of centrally acting pharmaceuticals, such as antidepressants, is contingent upon their ability to cross the highly selective blood-brain barrier (BBB). This barrier is formed by the endothelial cells of the brain capillaries, which are interconnected by tight junctions and express a variety of efflux transporters.[1] For an antidepressant to exert its therapeutic effect, it must achieve and maintain sufficient concentrations at its target sites within the central nervous system (CNS).[2] Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), is widely prescribed for major depressive disorder and other psychiatric conditions.[3][4] Its mechanism of action involves the inhibition of the serotonin transporter (SERT) at the presynaptic neuronal membrane, thereby increasing the synaptic concentration of serotonin.[5][6] This guide provides an in-depth analysis of the BBB permeability of Sertraline, summarizing key quantitative data, detailing experimental protocols, and illustrating the mechanisms of transport.

Quantitative Assessment of Sertraline BBB Permeability

The ability of Sertraline to penetrate the CNS has been quantified using several key metrics, primarily the brain-to-plasma concentration ratio (Kp). This value reflects the total concentration of the drug in the brain tissue relative to the total concentration in the blood. Studies in humans have demonstrated that Sertraline readily enters the brain, achieving concentrations significantly higher than those in the blood.[7]

Table 1: In Vivo Brain-to-Blood Concentration Ratios for Sertraline

| Parameter | Species | Median Value | Range | Citation |

| Brain-Blood Ratio (Total) | Human | 7.38 | 3.2 - 14.2 | [7][8] |

Note: Data derived from postmortem tissue analysis.

Mechanisms of Sertraline Transport Across the BBB

Sertraline's passage across the BBB is influenced by both passive diffusion and active transport mechanisms involving efflux pumps.

Passive Diffusion

Sertraline is a lipophilic molecule, a characteristic that generally favors passive diffusion across the lipid membranes of the BBB endothelial cells.

Efflux Transporter Interactions

Efflux transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP), are expressed on the luminal side of the BBB endothelial cells and actively pump substrates back into the bloodstream, limiting their brain penetration.[2]

-

P-glycoprotein (P-gp): Sertraline has been identified as both a substrate and an inhibitor of P-gp.[2][10] This interaction is complex; some studies show that Sertraline can inhibit P-gp, which could increase its own brain accumulation and that of other co-administered P-gp substrates.[10][11] One study demonstrated a biphasic effect, where Sertraline inhibited P-gp activity at 5 and 240 minutes but stimulated it at 60 minutes in vivo.[10][12]

-

Breast Cancer Resistance Protein (BCRP): BCRP is also involved in the efflux of Sertraline at the BBB.[1][13] Inhibition of BCRP has been shown to increase the brain distribution of Sertraline, suggesting it is a substrate for this transporter.[13]

The interplay between passive diffusion and active efflux determines the net concentration of Sertraline achieved in the CNS.

Figure 1. Mechanisms of Sertraline transport across the blood-brain barrier.

Sertraline's Primary Signaling Pathway

Sertraline's therapeutic effect is primarily mediated by its high-affinity inhibition of the serotonin transporter (SERT), also known as SLC6A4.[14] This action takes place at the presynaptic terminal of serotonergic neurons.

-

Serotonin Release: Serotonin (5-HT) is released from the presynaptic neuron into the synaptic cleft.

-

Reuptake Inhibition: Sertraline binds to SERT, blocking the reabsorption of serotonin from the synapse back into the presynaptic neuron.[6]

-

Increased Synaptic Serotonin: This inhibition leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft.[5]

-

Postsynaptic Receptor Activation: The elevated serotonin levels result in enhanced activation of postsynaptic serotonin receptors, leading to downstream signaling cascades that are believed to mediate the antidepressant effects.[14]

Figure 2. Sertraline's mechanism of action at the serotonergic synapse.

Experimental Protocols

The quantitative data presented in this guide are derived from various experimental methodologies. Below are detailed descriptions of the core protocols used to assess BBB permeability and brain tissue binding.

In Vivo Brain Tissue Concentration Analysis

This protocol is used to determine the total concentration of a drug in the brain and blood, allowing for the calculation of the brain-blood ratio.

-

Dosing: Laboratory animals or human postmortem samples are used. For animal studies, Sertraline is administered, often chronically, to reach a steady-state concentration.

-

Sample Collection: At a predetermined time point, blood samples are collected. The animal is then euthanized, and the brain is rapidly excised and rinsed.[7]

-

Tissue Homogenization: The brain tissue is weighed and homogenized in a specific buffer to create a uniform mixture.[15]

-

Extraction: An organic solvent is used to extract Sertraline and any metabolites from the plasma and brain homogenate.

-

Quantification: The concentration of Sertraline in the extracts is determined using a sensitive analytical method, typically ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS).[7][8][16]

-

Calculation: The brain-blood ratio is calculated by dividing the concentration of Sertraline in the brain tissue (ng/g) by its concentration in the blood or plasma (ng/mL).

In Vitro Brain Tissue Binding Assay (Equilibrium Dialysis)

This assay measures the fraction of a drug that is unbound (fu,brain) in brain tissue, which is crucial for understanding the pharmacologically active concentration.[17]

-

Preparation: Brain tissue from a relevant species is homogenized in a buffer, typically at a 1:9 tissue-to-buffer ratio.[18]

-

Apparatus Setup: A 96-well equilibrium dialysis plate is used. Each well is divided by a semipermeable membrane.[17]

-

Loading: The brain homogenate, spiked with Sertraline, is added to one side of the membrane (the donor chamber), and a protein-free buffer (e.g., PBS) is added to the other side (the receiver chamber).[]

-

Incubation: The plate is sealed and incubated, often for 4-6 hours at 37°C with gentle shaking, to allow the unbound drug to reach equilibrium across the membrane.[18]

-

Sampling: After incubation, samples are taken from both the donor and receiver chambers.

-

Analysis: The concentration of Sertraline in both samples is measured by LC-MS/MS.

-

Calculation: The fraction unbound (fu,brain) is calculated as the ratio of the concentration in the receiver chamber to the concentration in the donor chamber.

Figure 3. Workflow for determining the fraction of unbound Sertraline in brain tissue.

In Vitro Transporter Assays (e.g., MDCK-MDR1)

Cell-based assays are used to investigate if a compound is a substrate or inhibitor of specific efflux transporters like P-gp.[20][21]

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress a human transporter (e.g., MDR1 for P-gp) are cultured on semi-permeable filter inserts, forming a confluent monolayer.[21]

-

Bidirectional Transport: The experiment measures the permeability of Sertraline in two directions: from the apical (blood side) to the basolateral (brain side) (A-to-B) and from basolateral to apical (B-to-A).

-

Incubation: Sertraline is added to either the apical or basolateral chamber, and the plate is incubated.

-

Sampling: At various time points, samples are taken from the opposite chamber to measure the amount of drug that has been transported.

-

Quantification: Drug concentrations are measured using LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated for each direction. The efflux ratio is then determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 1.5-2.0 suggests the drug is a substrate for the efflux transporter.[20]

Conclusion

Sertraline effectively crosses the blood-brain barrier, achieving therapeutically relevant concentrations within the central nervous system. Its distribution into the brain is substantial, as evidenced by high brain-to-blood concentration ratios.[7][8] The net brain penetration of Sertraline is a result of a balance between its good passive permeability, owing to its lipophilic nature, and its interaction with active efflux transporters, notably P-glycoprotein and BCRP.[2][13] A thorough understanding of these transport mechanisms, quantified through rigorous in vivo and in vitro experimental protocols, is essential for the development and optimization of novel CNS-acting therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Interactions between antidepressants and P-glycoprotein at the blood–brain barrier: clinical significance of in vitro and in vivo findings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sertraline - Wikipedia [en.wikipedia.org]

- 4. sertraline 25 mg tablet | Kaiser Permanente [healthy.kaiserpermanente.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Reference Brain/Blood Concentrations of Citalopram, Duloxetine, Mirtazapine and Sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Sertraline and Fluoxetine on P-Glycoprotein at Barrier Sites: In Vivo and In Vitro Approaches | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. Investigation into the impact of proton pump inhibitors on sertraline transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. Understanding the Brain Tissue Binding Assay: A Key Tool in Pharmacology | MolecularCloud [molecularcloud.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Brain Tissue Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]

The Dawn of a New Antidepressant Era: A Technical Guide to the Discovery and Synthesis of Novel "Antidepressant Agent 6" Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to currently available treatments. The urgent need for novel, rapid-acting antidepressants with improved safety profiles has driven extensive research into new pharmacological targets. "Antidepressant agent 6," also known as (S)-3a, has emerged as a promising lead compound with potent and sustained antidepressant effects, coupled with a high cognitive safety margin.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of "this compound" and its analogs, offering a comprehensive resource for researchers in the field of antidepressant drug development.

"this compound" is a fluorine-containing scopolamine (B1681570) analog that exerts its therapeutic effects through the antagonism of M1 muscarinic acetylcholine (B1216132) receptors.[1] This mechanism leads to an elevation of Brain-Derived Neurotrophic Factor (BDNF) levels, a key neurotrophin involved in neuronal survival, plasticity, and synaptogenesis.[1][2] The downstream signaling cascade involves the activation of the mTORC1 pathway, which is crucial for the synthesis of synaptic proteins and the rapid antidepressant effects observed with agents like scopolamine and ketamine.[[“]][4][5][6]

This guide will detail the synthetic methodologies for "this compound" and its analogs, present key quantitative data in a structured format, and illustrate the underlying signaling pathways and experimental workflows through detailed diagrams.

Signaling Pathway of "this compound"

The proposed mechanism of action for "this compound" involves the antagonism of the M1 muscarinic acetylcholine receptor, which subsequently modulates downstream signaling cascades implicated in mood regulation. This pathway ultimately leads to increased synaptic plasticity, a key factor in alleviating depressive symptoms.

Caption: Proposed signaling pathway of "this compound".

Experimental Protocols

General Synthesis of Fluorine-Containing Scopolamine Analogs (3a-3n)

The synthesis of the target compounds, including "this compound" ((S)-3a), is achieved through a multi-step process starting from commercially available materials. The key final step involves the esterification of scopine (B3395896) with various fluorinated phenylacetic acid derivatives.

Step 1: Synthesis of Fluorinated Phenylacetic Acids (if not commercially available) Detailed procedures for the synthesis of specific fluorinated phenylacetic acids would be followed as per standard organic chemistry literature.

Step 2: Esterification of Scopine A general procedure for the synthesis of the final analogs is as follows:

-

To a solution of scopine and a corresponding fluorinated phenylacetic acid in a suitable solvent (e.g., Tetrahydrofuran - THF), a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) and a catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP) are added at room temperature.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 8 hours).

-

Upon completion, the reaction mixture is filtered to remove any solid byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified using column chromatography on silica (B1680970) gel to afford the desired fluorine-containing scopolamine analog.

Note: The synthesis of the lead compound, (S)-3a, specifically involves the use of (S)-2-fluorophenylacetic acid and scopine.

In Vitro Cytotoxicity Assay

The cytotoxicity of the synthesized compounds is evaluated against neuronal and non-neuronal mammalian cell lines to assess their preliminary safety profile.

-

Cell Culture: Human neuroblastoma (SH-SY5Y) and human embryonic kidney (HEK293) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and incubated overnight. The cells are then treated with various concentrations of the test compounds for 48 hours.

-

MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

Absorbance Measurement: The formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Behavioral Studies in Mice

The antidepressant-like effects of the synthesized compounds are evaluated using established behavioral models in mice.

-

Animals: Male ICR mice are used for the behavioral experiments.

-

Drug Administration: The test compounds are administered intraperitoneally (i.p.) at specified doses.

-

Forced Swim Test (FST):

-

Mice are individually placed in a cylinder filled with water for a 6-minute session.

-

The duration of immobility during the last 4 minutes of the test is recorded.

-

A reduction in immobility time is indicative of an antidepressant-like effect.

-

-

Tail Suspension Test (TST):

-

Mice are suspended by their tails using adhesive tape for a 6-minute session.

-

The duration of immobility is recorded.

-

A decrease in immobility time suggests an antidepressant-like effect.

-

-

Open Field Test (OFT):

-

This test is used to assess locomotor activity and rule out confounding effects of the compounds on motor function.

-

Mice are placed in an open field arena, and their total distance traveled and movements are recorded over a specific period.

-

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of "this compound" analogs to their biological evaluation.

References

- 1. CN103864777A - Simple synthesis method of scopolamine butylbromide - Google Patents [patents.google.com]

- 2. Frontiers | The Role of BDNF on Neural Plasticity in Depression [frontiersin.org]

- 3. consensus.app [consensus.app]

- 4. M2-AChR Mediates Rapid Antidepressant Effects of Scopolamine Through Activating the mTORC1-BDNF Signaling Pathway in the Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of muscarinic receptor mechanisms in antidepressant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antidepressant Effects of the Muscarinic Cholinergic Receptor Antagonist Scopolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Pharmacological Profile and Mechanism of Action of Sertraline on Serotonin Reuptake

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document uses Sertraline (B1200038), a well-characterized selective serotonin (B10506) reuptake inhibitor (SSRI), as a representative "Antidepressant Agent 6" to provide a detailed, data-driven technical guide. The information presented is for research and informational purposes only.

Introduction

Sertraline is a potent and selective serotonin reuptake inhibitor (SSRI) belonging to the naphthylamine derivative class of antidepressants.[1] It is widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.[1][2] The therapeutic efficacy of Sertraline is primarily attributed to its ability to selectively block the reuptake of serotonin at the presynaptic neuronal membrane, which leads to an increase in the concentration of serotonin in the synaptic cleft and enhances serotonergic neurotransmission.[2][3][4] This guide provides an in-depth technical overview of Sertraline's effects on serotonin reuptake, including its pharmacological profile, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways.

Pharmacological Profile of Sertraline

Sertraline's primary mechanism of action is the inhibition of the serotonin transporter (SERT).[3][5] It exhibits high affinity for SERT and is highly selective over the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[6][7] This selectivity contributes to its favorable side-effect profile compared to older classes of antidepressants.[2]

Binding Affinity and Potency

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of Sertraline for the human monoamine transporters. Lower values indicate greater potency.

| Transporter | Parameter | Value (nM) | Reference(s) |

| Serotonin Transporter (SERT) | Ki | 0.29 - 13 | [7][8] |

| IC50 | Varies by assay | ||

| Dopamine Transporter (DAT) | Ki | 25 | [7][9] |

| IC50 | 720 | [6] | |

| Norepinephrine Transporter (NET) | Ki | 420 | [7] |

| IC50 | 520 | [6] |

Note: Ki and IC50 values can vary between studies depending on the experimental conditions, such as tissue source (e.g., human, rat) and specific assay protocol.

Sertraline is a potent inhibitor of SERT, with a binding affinity in the low nanomolar range.[6][8] Uniquely among SSRIs, it also demonstrates a relatively high affinity for the dopamine transporter, though this is significantly lower than its affinity for SERT.[7][10] Its affinity for the norepinephrine transporter is considerably weaker.[7][10] The major metabolite of Sertraline, desmethylsertraline, is substantially less potent at inhibiting serotonin reuptake and is not considered to contribute significantly to its clinical effects.[1][5][11]

Mechanism of Action on Serotonin Reuptake

The serotonin transporter is a crucial protein responsible for clearing serotonin from the synaptic cleft, thereby terminating its signaling.[3] By binding to SERT, Sertraline allosterically inhibits this reuptake process. This leads to a sustained elevation of serotonin levels in the synapse, enhancing the activation of postsynaptic serotonin receptors.[5][12]

Chronic administration of Sertraline leads to adaptive changes in the serotonergic system. The sustained increase in synaptic serotonin is thought to cause the desensitization and downregulation of presynaptic 5-HT1A autoreceptors.[4][12] These autoreceptors normally function as a negative feedback mechanism, so their desensitization results in increased firing of serotonergic neurons and enhanced serotonin release.[13] Postsynaptically, chronic Sertraline treatment has been shown to induce desensitization of the 5-HT2 receptor signaling system.[14]

Experimental Protocols

The following sections detail standardized protocols used to characterize the interaction of compounds like Sertraline with the serotonin transporter.

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radioactively labeled ligand.[15][16]

Objective: To determine the equilibrium dissociation constant (Ki) of Sertraline for the serotonin transporter.

Materials:

-

Receptor Source: Human recombinant cells expressing SERT or rodent brain tissue homogenates (e.g., cortex, striatum).

-

Radioligand: [³H]-Citalopram or another high-affinity SERT radioligand.

-

Test Compound: Sertraline hydrochloride.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation Counter and scintillation fluid.

Protocol:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[17]

-

Assay Setup: In a 96-well plate, combine:

-

150 µL of membrane preparation (50-120 µg protein).

-

50 µL of Sertraline at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer (for total binding) or non-specific control (for non-specific binding).

-

50 µL of [³H]-Citalopram at a fixed concentration (typically near its Kd value).[17]

-

-

Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[17]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[15]

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Sertraline.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Synaptosome Serotonin Reuptake Assay (IC50 Determination)

This functional assay measures the inhibition of serotonin uptake into synaptosomes, which are resealed nerve terminals that retain functional transporters.[18]

Objective: To determine the IC50 of Sertraline for the inhibition of serotonin reuptake.

Materials:

-

Synaptosome Source: Freshly dissected rodent brain tissue (e.g., striatum, hippocampus).

-

Substrate: [³H]-Serotonin or unlabeled serotonin for electrochemical detection.

-

Assay Buffer: Krebs-Ringer bicarbonate buffer (or similar physiological buffer), saturated with 95% O₂/5% CO₂.[18]

-

Test Compound: Sertraline hydrochloride.

-

Uptake Inhibitor Control: A known SERT inhibitor (e.g., Fluoxetine) for baseline determination.

-

Equipment: Centrifuge, water bath, filtration manifold or high-speed chronoamperometry setup.

Protocol:

-

Synaptosome Preparation:

-

Homogenize brain tissue in ice-cold 0.32 M sucrose (B13894) buffer.[19]

-

Perform differential centrifugation: a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the crude synaptosomal fraction (P2).[18][19]

-

Resuspend the P2 pellet in assay buffer and determine protein concentration.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension for 5-10 minutes at 37°C with various concentrations of Sertraline or vehicle.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-Serotonin.

-

Allow the reaction to proceed for a short, defined period (e.g., 5 minutes) within the linear range of uptake.

-

Terminate uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

-

Quantification: Measure the radioactivity trapped inside the synaptosomes on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the rate of serotonin uptake at each Sertraline concentration.

-

Normalize the data to the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of Sertraline and fit to a dose-response curve to determine the IC50 value.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a direct assessment of a drug's in vivo effect on synaptic concentrations.[20][21]

Objective: To measure the effect of systemic Sertraline administration on extracellular serotonin levels in a specific brain region.

Materials:

-

Animal Model: Adult male Sprague-Dawley or Wistar rats.[20]

-

Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), surgical drill.

-

Microdialysis Probes and Guide Cannulae: Commercially available probes with a suitable molecular weight cut-off (e.g., 6-20 kDa).[20][22]

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[20][22]

-

Test Compound: Sertraline hydrochloride dissolved in a suitable vehicle.

Protocol:

-

Surgery: Anesthetize the animal and secure it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., ventral hippocampus, striatum). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Baseline Collection: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.[20]

-

Drug Administration: Administer Sertraline (e.g., via intraperitoneal injection) or vehicle.[20]

-

Post-Drug Collection: Continue collecting dialysate samples for several hours post-administration.

-

Sample Analysis: Quantify the serotonin concentration in each dialysate sample using HPLC-ECD.[20]

-

Data Analysis:

-

Calculate the mean serotonin concentration from the baseline samples.

-

Express the serotonin levels in post-administration samples as a percentage of the baseline mean.

-

Plot the percentage change in extracellular serotonin over time.

-

Downstream Signaling Effects

The immediate effect of Sertraline is the blockade of SERT. However, the therapeutic effects of SSRIs typically have a delayed onset of 2-4 weeks, suggesting that long-term neuroadaptive changes are crucial.[12][13] Chronic inhibition of serotonin reuptake initiates a cascade of downstream signaling events.

Key long-term effects include:

-

Receptor Desensitization: As mentioned, chronic SSRI treatment leads to the desensitization of 5-HT1A autoreceptors and postsynaptic 5-HT2 receptors.[12][14]

-

Gene Expression: Antidepressant treatments are known to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and synaptic plasticity.[12]

-

Other Pathways: Some research suggests Sertraline may influence other signaling pathways. For instance, studies have shown that Sertraline can inhibit mTOR signaling, a key regulator of protein synthesis and cell growth, although the clinical relevance of this finding in the context of depression is still under investigation.[23]

Conclusion

Sertraline is a highly potent and selective inhibitor of the serotonin transporter. Its pharmacological activity can be rigorously characterized through a combination of in vitro and in vivo techniques. Radioligand binding assays confirm its high affinity for SERT, while synaptosome uptake assays demonstrate its functional inhibition of serotonin reuptake. Furthermore, in vivo microdialysis provides direct evidence of its ability to increase extracellular serotonin levels in the brain. The therapeutic efficacy of Sertraline is not only a result of this acute mechanism but also involves complex, long-term neuroadaptive changes in downstream signaling pathways. The experimental protocols detailed in this guide represent the foundational methodologies for the preclinical evaluation and characterization of any novel compound targeting the serotonin reuptake system.

References

- 1. The selective serotonin reuptake inhibitor sertraline: its profile and use in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. In vitro cytogenotoxic evaluation of sertraline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. medkoo.com [medkoo.com]

- 7. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. droracle.ai [droracle.ai]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ClinPGx [clinpgx.org]

- 13. Microdialysis approach to study serotonin outflow in mice following selective serotonin reuptake inhibitors and substance P (neurokinin 1) receptor antagonist administration: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sertraline-induced desensitization of the serotonin 5HT-2 receptor transmembrane signaling system | Semantic Scholar [semanticscholar.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Evaluation of the neuropharmacodynamics of paroxetine in vivo utilizing microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vivo Investigation of Escitalopram’s Allosteric Site on the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Antidepressant Agent AXS-05 (Dextromethorphan-Bupropion) for Treatment-Resistant Depression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Treatment-resistant depression (TRD) presents a significant challenge in clinical practice, with a substantial portion of patients with major depressive disorder (MDD) failing to respond to conventional monoaminergic antidepressants.[1][2] This has spurred the development of novel therapeutic agents with distinct mechanisms of action. This technical guide provides a comprehensive overview of AXS-05, a combination of dextromethorphan (B48470) and bupropion (B1668061), as a representative novel agent for TRD. AXS-05 leverages a multimodal mechanism targeting glutamatergic and monoaminergic pathways, demonstrating rapid and sustained antidepressant effects in clinical trials.[3][4] This document details the agent's mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols, and visualizes the underlying signaling pathways.

Mechanism of Action

AXS-05 is an oral, fixed-dose combination of dextromethorphan and bupropion. Its efficacy is derived from the synergistic pharmacodynamic and pharmacokinetic interactions between its two components.

-

Dextromethorphan: This component provides the primary novel mechanism of action through its activity as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist.[5][6][7] Dextromethorphan also exhibits serotonin (B10506) and norepinephrine (B1679862) reuptake inhibition.[8]

-

Bupropion: Bupropion is a norepinephrine and dopamine (B1211576) reuptake inhibitor (NDRI) with established antidepressant effects.[1][2][9][10][11] In the AXS-05 formulation, its crucial role is the potent inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme.[5][8] This inhibition prevents the rapid metabolism of dextromethorphan, thereby increasing its plasma concentration and bioavailability to therapeutic levels.[5][8]

The combined action of AXS-05 modulates both glutamatergic and monoaminergic neurotransmission, which is believed to be the basis for its rapid and robust antidepressant effects.[12]

Signaling Pathways

The antidepressant effect of AXS-05 is hypothesized to result from a cascade of downstream signaling events initiated by its interaction with multiple targets. Dextromethorphan's antagonism of the NMDA receptor is thought to lead to a surge in glutamate, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This activation stimulates downstream pathways, including the mammalian target of rapamycin (B549165) (mTOR) signaling cascade, leading to increased protein synthesis, particularly of brain-derived neurotrophic factor (BDNF).[5] BDNF plays a critical role in synaptogenesis and neuroplasticity. Concurrently, agonism at the sigma-1 receptor contributes to neuroprotective effects by modulating calcium signaling, reducing endoplasmic reticulum stress, and mitigating oxidative stress and neuroinflammation.[13] Bupropion's inhibition of dopamine and norepinephrine reuptake further enhances monoaminergic signaling in key brain regions associated with mood and motivation.

Preclinical Data

Animal Models of Depression

Dextromethorphan has demonstrated antidepressant-like effects in established rodent models of depression. The forced swim test (FST) is a widely used model to screen for antidepressant efficacy.

-

Forced Swim Test (FST): In the FST, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. Studies in male Swiss Webster mice have shown that dextromethorphan significantly decreases immobility time in the FST.[14][15][16] This effect can be attenuated by pretreatment with sigma-1 receptor antagonists, suggesting the involvement of this receptor in its antidepressant-like actions.[14][15][17]

-

Tail Suspension Test (TST): Similar to the FST, the TST is another behavioral despair model where immobility is measured when a mouse is suspended by its tail. Dextromethorphan has also been shown to reduce immobility time in the TST.

Quantitative Preclinical Data

The following table summarizes the dose-dependent effects of dextromethorphan in the forced swim test in mice.

| Agent | Dose (mg/kg, i.p.) | Effect on Immobility Time in FST | Effect on Locomotor Activity | Reference |

| Dextromethorphan | 10 | No significant change | No significant change | [16] |

| Dextromethorphan | 20 | No significant change | No significant change | [16] |

| Dextromethorphan | 30 | Significant decrease (p < 0.01) | Significant increase | [16] |

| Imipramine (Control) | 10 | Significant decrease (p < 0.05) | No significant change | [16] |

Clinical Data in Treatment-Resistant Depression

AXS-05 has been evaluated in several clinical trials involving patients with MDD and TRD.

Phase 3 STRIDE-1 Trial

The STRIDE-1 study was a randomized, double-blind, active-controlled trial in patients with confirmed TRD who had failed two or three prior antidepressant treatments. Patients were randomized to receive either AXS-05 (45 mg dextromethorphan/105 mg bupropion) or bupropion (150 mg) twice daily for 6 weeks.

Key Findings:

-

AXS-05 demonstrated a rapid onset of action, with statistically significant reductions in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score compared to bupropion at Week 1 and Week 2.[18]

-

While the primary endpoint at Week 6 did not reach statistical significance, AXS-05 showed a numerically greater improvement in MADRS scores.[18]

-

Remission rates were significantly higher for AXS-05 at Week 1 and at every subsequent time point.[18]

Phase 2 MERIT Trial

The MERIT study was a randomized, double-blind, placebo-controlled, relapse-prevention trial in patients with TRD. The study evaluated the efficacy of AXS-05 in preventing relapse of depressive symptoms.

Key Findings:

-

AXS-05 met the primary endpoint by significantly delaying the time to relapse of depressive symptoms compared to placebo.[19]

-

The trial also met the key secondary endpoint of relapse prevention, with 0.0% of patients on AXS-05 relapsing compared to 36.4% of patients switched to placebo.[19]

Quantitative Clinical Trial Data

The tables below summarize the key efficacy data from the STRIDE-1 and GEMINI (in MDD) trials.

Table 1: STRIDE-1 Trial - Mean Change in MADRS Total Score from Baseline in TRD

| Time Point | AXS-05 (n=155) | Bupropion (n=157) | p-value |

| Week 1 | -5.2 | -3.6 | 0.020 |

| Week 2 | -8.0 | -6.1 | 0.035 |

| Week 6 | -11.6 | -9.4 | 0.117 |

Data sourced from Axsome Therapeutics press release, March 30, 2020.[18]

Table 2: GEMINI Trial - Efficacy Results in MDD at Week 6

| Endpoint | AXS-05 (n=163) | Placebo (n=164) | Difference | p-value |

| Mean Change in MADRS Score | -15.9 | -12.0 | -3.9 | 0.002 |

| Remission Rate (MADRS ≤ 10) | 39.5% | 17.3% | 22.2% | <0.001 |

| Clinical Response (≥50% MADRS reduction) | 54.0% | 34.0% | 20.0% | <0.001 |

Data sourced from the GEMINI Phase 3 trial publication.[20]

Experimental Protocols

Preclinical: Forced Swim Test Protocol

This protocol is a generalized representation based on standard FST methodologies used in preclinical antidepressant studies.

Methodology:

-

Animals: Male Swiss Webster mice are commonly used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Apparatus: A transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) is filled with water (e.g., 23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure:

-

Habituation: On the day before the test, mice are placed in the water for a 15-minute pre-swim session.

-

Drug Administration: On the test day, mice are administered dextromethorphan (e.g., 10, 20, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

-

Test Session: Mice are placed in the cylinder for a 6-minute session. The session is recorded for later analysis.

-

Scoring: An observer, blinded to the treatment conditions, scores the last 4 minutes of the session for immobility, defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

-

Locomotor Activity Control: To rule out confounding effects of hyperactivity, locomotor activity is often assessed in a separate open-field test.

Clinical: STRIDE-1 Trial Protocol Synopsis

-

Study Design: Randomized, double-blind, active-controlled, multicenter, 6-week trial.

-

Population: Adults (18-65 years) with a DSM-5 diagnosis of MDD who have failed two or three adequate antidepressant trials in the current episode.

-

Key Inclusion Criteria:

-

Confirmed diagnosis of MDD without psychotic features.

-

MADRS total score ≥ 25.

-

History of treatment failure with at least two prior antidepressants.

-

-

Key Exclusion Criteria:

-

History of seizure disorder, bipolar disorder, or psychotic disorders.

-

Significant suicide risk.

-

Alcohol or substance use disorder within the past year.

-

-

Intervention:

-

AXS-05 Arm: Dextromethorphan 45 mg/bupropion 105 mg tablet. Dosed once daily for 3 days, then twice daily.

-

Active Comparator Arm: Bupropion SR 150 mg tablet. Dosed once daily for 3 days, then twice daily.

-

-

Primary Outcome: Change from baseline in MADRS total score at Week 6.

-

Secondary Outcomes: Change from baseline in MADRS total score at Weeks 1 and 2; remission rates (MADRS ≤ 10); clinical response rates (≥50% reduction in MADRS).

Conclusion

AXS-05 represents a significant advancement in the pharmacological treatment of depression, particularly for patients who are resistant to conventional therapies. Its novel, multimodal mechanism of action, targeting both glutamatergic and monoaminergic systems, is supported by a growing body of preclinical and clinical evidence. The rapid onset of action observed in clinical trials is a key differentiating feature that addresses a major unmet need in depression treatment. Further research will continue to elucidate the full therapeutic potential and long-term benefits of this promising antidepressant agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Ketamine in post-stroke depression: a report of 2 cases [frontiersin.org]

- 6. Repurposing of dextromethorphan as an adjunct therapy in patients with major depressive disorder: a randomised, group sequential adaptive design, controlled clinical trial protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ketamine - Wikipedia [en.wikipedia.org]

- 8. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Efficacy of dextromethorphan for the treatment of depression: a systematic review of preclinical and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Open-Label Study to Assess the Long-term Safety of AXS-05 in Subjects With Dementia of the Alzheimer's Type, ADVANCE-2 and ACCORD-2 Extension Study [ctv.veeva.com]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. trial.medpath.com [trial.medpath.com]

- 15. researchgate.net [researchgate.net]

- 16. A Review of the Mechanism of Antagonism of N-methyl-D-aspartate Receptor by Ketamine in Treatment-resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Repeated, high-dose dextromethorphan treatment decreases neurogenesis and results in depression-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Behavioral and biochemical effects of ketamine and dextromethorphan relative to its antidepressant-like effects in Swiss Webster mice - PMC [pmc.ncbi.nlm.nih.gov]

The Novel Antidepressant Agent AXS-05: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting an inadequate response to conventional monoaminergic antidepressants. This has spurred the development of novel therapeutic agents with distinct mechanisms of action. AXS-05, a proprietary oral, fixed-dose combination of dextromethorphan (B48470) and bupropion (B1668061), has emerged as a promising candidate, demonstrating rapid and robust antidepressant effects in clinical trials. This technical guide provides an in-depth overview of the core scientific and clinical data supporting the novelty and efficacy of AXS-05.

Core Mechanism of Action

AXS-05 leverages a synergistic, multi-modal mechanism of action that targets multiple neurotransmitter systems implicated in the pathophysiology of depression. The combination of dextromethorphan and bupropion results in a unique pharmacological profile that extends beyond the individual actions of its components.

Dextromethorphan: A Multi-Target Modulator

Dextromethorphan, traditionally known as an antitussive, possesses a complex pharmacology that is central to the therapeutic effect of AXS-05. Its primary activities include:

-

NMDA Receptor Antagonism: Dextromethorphan is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor.[1][2][3] By modulating glutamatergic neurotransmission, it is thought to influence neuroplasticity and synaptic function, pathways increasingly recognized for their role in depression.

-

Sigma-1 Receptor Agonism: Dextromethorphan is a potent agonist of the sigma-1 receptor, an intracellular chaperone protein that modulates various cellular processes, including neuronal signaling and survival.[1] Agonism at this receptor is believed to contribute to the antidepressant effects of several compounds.

-

Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition: Dextromethorphan also acts as a serotonin and norepinephrine reuptake inhibitor, although this is a weaker component of its overall profile compared to its other activities.

Bupropion: Enhancing Bioavailability and Complementary Action

Bupropion, an established antidepressant, plays a dual role in AXS-05:

-

CYP2D6 Inhibition: Bupropion is a potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme, which is the primary route of metabolism for dextromethorphan. By inhibiting this enzyme, bupropion significantly increases the plasma concentrations and prolongs the half-life of dextromethorphan, allowing for therapeutic levels to be achieved with oral administration.[2][3]

-

Norepinephrine and Dopamine Reuptake Inhibition: Bupropion is a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI). This action complements the effects of dextromethorphan by modulating distinct monoaminergic pathways also implicated in depression.[4][5]

Signaling Pathways

The antidepressant effect of AXS-05 is believed to be mediated through a convergence of signaling pathways initiated by its dual components.

Figure 1: Simplified signaling pathway of AXS-05.

Quantitative Data

The following tables summarize key quantitative data for the components of AXS-05 and from the pivotal GEMINI Phase 3 clinical trial.

Table 1: Receptor Binding and Transporter Inhibition

| Compound | Target | Parameter | Value (nM) |

| Dextromethorphan | Sigma-1 Receptor | Ki | 142 - 652[6] |

| Dextromethorphan | NMDA Receptor | IC50 | 466[7] |

| Bupropion | Norepinephrine Transporter (NET) | Ki | Data not available |

| Bupropion | Dopamine Transporter (DAT) | Ki | Data not available |

Table 2: Pharmacokinetic Parameters of AXS-05

| Parameter | Dextromethorphan (with Bupropion) | Bupropion |

| Cmax | Significantly Increased | Unchanged |

| Tmax | - | - |

| AUC | Significantly Increased | Unchanged |

| Half-life | Prolonged | Unchanged |

Note: While the qualitative impact of bupropion on dextromethorphan's pharmacokinetics is well-established, specific numerical values for Cmax, Tmax, and AUC for the combination were not detailed in the provided search results.

Table 3: Efficacy Results from the GEMINI Phase 3 Trial (AXS-05 vs. Placebo)

| Endpoint | Timepoint | AXS-05 (n=163) | Placebo (n=164) | p-value |

| Mean Change in MADRS Total Score from Baseline | Week 1 | -7.3 | -4.9 | 0.007[8] |

| Week 6 | -16.6 | -11.9 | 0.002[9] | |

| Remission Rate (MADRS ≤ 10) | Week 6 | 39.5% | 17.3% | <0.001[8][9] |

| Response Rate (≥50% reduction in MADRS) | Week 6 | 54.0% | 34.0% | <0.001 |

Experimental Protocols

The following is a detailed methodology for the pivotal GEMINI Phase 3 clinical trial (NCT04019704), which evaluated the efficacy and safety of AXS-05 in patients with Major Depressive Disorder.

GEMINI Phase 3 Trial (NCT04019704) Protocol

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter, 6-week study.[9][10][11]

-

Participants: 327 adult outpatients (18-65 years of age) with a DSM-5 diagnosis of moderate to severe MDD.[9][11]

-

Inclusion Criteria:

-

Confirmed diagnosis of MDD without psychotic features.

-

Montgomery-Åsberg Depression Rating Scale (MADRS) score ≥ 25 at screening and baseline.

-

Body Mass Index (BMI) between 18 and 40 kg/m ².[11]

-

-

Exclusion Criteria:

-

Randomization: Patients were randomized in a 1:1 ratio to receive either AXS-05 or a matching placebo.[11]

-

Intervention:

-

AXS-05 Group: Received a fixed-dose combination tablet of 45 mg dextromethorphan and 105 mg bupropion.

-

Placebo Group: Received an identical-appearing placebo tablet.[12]

-

-

Dosing Regimen:

-

Days 1-3: One tablet once daily in the morning.

-

Day 4 onwards: One tablet twice daily, with doses separated by at least 8 hours.[12]

-

-

Primary Efficacy Endpoint: The change from baseline in the MADRS total score at Week 6.[9][10]

-

Secondary Efficacy Endpoints:

-

Change from baseline in MADRS total score at other timepoints (e.g., Week 1, Week 2).

-

Rates of clinical response (≥50% reduction in MADRS score).

-

Rates of clinical remission (MADRS score ≤ 10).

-

Changes in other depression and functional scales (e.g., Clinical Global Impression [CGI] scales).

-

-

Safety Assessments: Monitoring of adverse events, vital signs, weight, and laboratory parameters throughout the study.

Experimental Workflow Visualization

Figure 2: GEMINI Phase 3 trial workflow.

Conclusion

AXS-05 represents a significant advancement in the pharmacological treatment of Major Depressive Disorder. Its novel, multi-modal mechanism of action, which combines NMDA receptor antagonism, sigma-1 receptor agonism, and norepinephrine-dopamine reuptake inhibition, offers a distinct therapeutic approach compared to existing antidepressants. The robust and rapid efficacy demonstrated in the GEMINI Phase 3 trial, coupled with a generally well-tolerated safety profile, underscores the potential of AXS-05 to address the unmet needs of patients with MDD. Further research into the long-term efficacy and safety of AXS-05 is ongoing and will continue to elucidate its role in the evolving landscape of antidepressant therapy.